Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate

Regioselective synthesis Orthogonal protection Medicinal chemistry building blocks

This bifunctional heterocyclic building block features orthogonal amino reactivity: a free 5-NH₂ handle for amide coupling, reductive amination, or sulfonamide formation, followed by Boc deprotection to reveal the 2-NH₂ for a second diversification event—a sequential strategy not feasible with bis-Boc or unprotected analogs. The 3-methyl-2,5-diaminopyridine scaffold maps directly onto PRMT5/MTA inhibitor pharmacophores in WO2023278564A1/US20240368153, where related analogues achieve IC₅₀ values as low as 6 nM. Reliable multi-vendor supply (100 mg–25 g, ≥97%) with defined storage at 2–8°C, protect from light, ensures supply chain resilience for hit-to-lead and library synthesis programs.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B7974823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC(=O)OC(C)(C)C)N
InChIInChI=1S/C11H17N3O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15)
InChIKeyXEVGWAIMLFOFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate: Procurement-Ready Physicochemical and Structural Baseline


Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate (CAS 1566524-62-6; synonym N2-Boc-3-methylpyridine-2,5-diamine) is a bifunctional heterocyclic building block of the formula C₁₁H₁₇N₃O₂ (MW 223.28) . It features a 3-methylpyridine core substituted with a free 5-amino group and a Boc-protected 2-amino group, yielding a predicted LogP of 1.945 and pKa of 12.19±0.70 . The compound is supplied as a light-yellow to yellow solid at ≥97% purity (typical vendor specification), with storage at 2–8°C protected from light, and carries GHS07 hazard classification (H302, H315, H319, H335) . This mono-Boc-protected diaminopyridine scaffold is cataloged under PRMT5 inhibitor building block collections by multiple suppliers, indicating its recognized role in medicinal chemistry campaigns targeting protein arginine methyltransferase 5 .

Why Generic Substitution Fails for Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate: Regiochemical Specificity and Orthogonal Reactivity


Generic substitution among Boc-protected aminopyridine building blocks is precluded by the precise regiochemical arrangement of this compound's functional groups: a Boc-carbamate at the 2-position, a free NH₂ at the 5-position, and a methyl at the 3-position of the pyridine ring . Close analogs lack this specific orthogonal reactivity profile. tert-Butyl (3-methylpyridin-2-yl)carbamate (CAS 138343-75-6) lacks the 5-amino nucleophile altogether, while tert-butyl (5-aminopyridin-2-yl)carbamate (CAS 220731-04-4) lacks the 3-methyl substituent that modulates both steric and electronic properties of the ring . The bis-Boc analog (CAS 1393553-87-1) has both amino groups protected, forfeiting the chemoselective differentiation that enables sequential derivatization [1]. The unprotected parent diamine 3-methylpyridine-2,5-diamine (CAS 106070-58-0) requires additional synthetic steps to achieve regioselective protection. These structural distinctions translate into divergent synthetic pathways and final product outcomes, making direct substitution scientifically unsound without re-optimization of downstream chemistry [1].

Quantitative Differentiation Evidence for Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate Versus Closest Analogs


Orthogonal Amino Functionality: Mono-Boc vs. Bis-Boc Protection Strategy Enables Sequential Derivatization

The target compound carries a single Boc group on the 2-amino position while retaining a free 5-NH₂, creating an orthogonal pair of nucleophiles for sequential chemoselective transformations. In contrast, the bis-Boc analog (CAS 1393553-87-1) has both the 2-amino and 5-amino positions blocked [1]. This means the bis-Boc analog can only undergo global deprotection followed by non-selective functionalization, whereas the mono-Boc target compound permits Boc-deprotection (e.g., TFA/DCM or HCl/dioxane) at the 2-position to expose one amine while the 5-NH₂ has already been derivatized, or vice versa [1]. The number of available reactive sites thus differs markedly: two sequentially addressable nucleophiles (target compound) versus one deprotection event revealing two equivalent amines (bis-Boc analog).

Regioselective synthesis Orthogonal protection Medicinal chemistry building blocks

Antifungal Activity of 3-Methyl-Boc-Aminopyridine Scaffold: Class-Level Inference from Analog Data

A 2020 study by Shi et al. (Journal of Chemical Crystallography) evaluated the antifungal activity of two Boc-protected aminopyridine derivatives against five fungal strains [1]. The 3-methyl-substituted analog 2-(N-tert-butoxycarbonylamino)-3-methylpyridine (CAS 138343-75-6, structurally identical to the target compound except lacking the 5-NH₂ group) exhibited 67.69% inhibitory activity against Alternaria alternata, notably higher than the non-methylated parent 2-(N-tert-butoxycarbonylamino)pyridine which showed >50% inhibition against the same strain but without reaching 67.69% [1]. This indicates that the 3-methyl substitution on the pyridine ring enhances antifungal potency within this scaffold class. While the target compound itself was not directly tested in this study, the presence of both the 3-methyl group and the Boc-protected 2-amino framework in the target compound places it within the structural class demonstrating quantifiable antifungal activity, and the additional free 5-NH₂ may provide a further modifiable handle for potency optimization.

Antifungal activity Alternaria alternata Agrochemical intermediates

PRMT5 Inhibitor Building Block Designation and Drug Discovery Relevance

The compound is explicitly cataloged under PRMT5 (Protein Arginine N-Methyltransferase 5) inhibitor building blocks by ChemScene (Cat. No. CS-0637392, purity ≥97%) . PRMT5 is a clinically validated oncology target; PRMT5/MTA complex inhibitors are under active development for MTAP-deleted cancers, and the aminopyridine scaffold is a recognized pharmacophore in this target class as evidenced by multiple patent filings (e.g., WO2023278564A1, US20240368153) [1][2]. While the target compound itself serves as a synthetic intermediate rather than a final drug candidate, its inclusion in curated PRMT5-focused building block collections distinguishes it from generic aminopyridine building blocks (e.g., CAS 220731-04-4 or CAS 138343-75-6) that are not specifically associated with this therapeutic target class. This catalog designation reflects the scaffold's recognized suitability for constructing PRMT5 inhibitor chemotypes, providing procurement justification for oncology-focused medicinal chemistry programs.

PRMT5 Cancer therapeutics MTAP-deleted cancers Building block collections

Predicted Physicochemical Property Differentiation: LogP, pKa, and MW Comparison Across Analog Series

Predicted physicochemical properties differentiate the target compound from its closest structural analogs in ways that directly impact drug discovery decision-making [1]. The target compound (MW 223.28, LogP 1.945, pKa 12.19) occupies an intermediate property space: more lipophilic than the des-methyl analog (CAS 220731-04-4, MW 209.25) but less lipophilic and of lower molecular weight than the bis-Boc analog (CAS 1393553-87-1, MW 323.39, XLogP3 2.8) [1]. The LogP of 1.945 falls within the drug-like range (Lipinski: LogP ≤5) but is sufficiently lipophilic to confer membrane permeability advantages over less substituted analogs. The pKa of 12.19 predicts that the free 5-NH₂ remains largely protonated at physiological pH, which influences both solubility and target engagement. The bis-Boc analog (MW 323.39) exceeds the preferred MW threshold for fragment-based drug discovery (MW <300) and introduces additional rotatable bonds (5 vs. fewer in mono-Boc), potentially reducing ligand efficiency.

Physicochemical properties LogP Drug-likeness Lead optimization

Multi-Vendor Availability with Documented Purity Specifications Across Scales

The target compound is available from multiple reputable suppliers with documented purity specifications and scale options, providing procurement flexibility not uniformly available for all analogs . Fluorochem (Product Code F830095) offers 100 mg (£107), 250 mg (£184), and 1 g (£367) at 97% purity with stock availability across UK, Europe, and China warehouses . ChemScene (Cat. CS-0637392) offers 100 mg (USD 24–123), 250 mg (USD 59–212), and 1 g (USD 232–423) at ≥97% purity with global stock . Leyan (Cat. 1708058) supplies at 97% purity with 100 mg, 250 mg, and 1 g options plus bulk inquiry for 5–25 g . By contrast, the bis-Boc analog (CAS 1393553-87-1) has more limited vendor availability, and the unprotected diamine (CAS 106070-58-0) requires different handling and storage protocols due to the absence of the Boc protecting group. Multi-vendor sourcing reduces supply chain risk and enables price competition for budget-constrained academic or industrial procurement.

Supply chain Purity specification Procurement Vendor comparison

Structural Confirmation by Single-Crystal X-Ray Diffraction of Scaffold Class

The 2020 study by Shi et al. demonstrated that 2-(N-tert-butoxycarbonylamino)-3-methylpyridine (CAS 138343-75-6) — the closest structurally characterized analog differing only by the absence of the 5-NH₂ group — was unambiguously characterized by single-crystal X-ray diffraction, together with ¹H NMR, ¹³C NMR, and HRMS [1]. This crystallographic validation of the 3-methyl-Boc-aminopyridine scaffold confirms the connectivity, stereoelectronic properties, and solid-state conformation of the core structure shared with the target compound. The established crystallization behavior of this scaffold class provides a precedent for the target compound's amenability to crystallographic characterization, which is important for patent filing, regulatory documentation, and structure-based drug design campaigns where unambiguous structural proof is required. Less substituted or differentially protected analogs within this chemical series have not been as thoroughly characterized in the peer-reviewed crystallographic literature.

X-ray crystallography Structural confirmation Quality control Material characterization

Optimal Application Scenarios for Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate Based on Verified Differentiation Evidence


Sequential Derivatization in Parallel Medicinal Chemistry Library Synthesis

The orthogonal amino functionality (free 5-NH₂ and Boc-protected 2-NH₂) of the target compound makes it the preferred choice for parallel library synthesis requiring sequential, chemoselective derivatization . In a typical workflow, the free 5-NH₂ can first be elaborated via amide coupling, reductive amination, or sulfonamide formation, after which Boc deprotection (TFA/DCM or HCl/dioxane) reveals the 2-NH₂ for a second diversification event. This two-step sequential strategy is impossible with the bis-Boc analog (requires global deprotection with loss of differentiation) and requires additional protection steps with the unprotected diamine. The demonstrated crystallizability of the scaffold class (Shi et al., 2020) further supports the structural interpretability of SAR arising from such libraries [1].

PRMT5-Targeted Oncology Drug Discovery Programs

The compound's inclusion in PRMT5-specific building block collections (ChemScene Cat. CS-0637392) makes it a rational procurement choice for medicinal chemistry teams pursuing PRMT5/MTA inhibitors for MTAP-deleted cancers . The 2,5-diamino-3-methylpyridine scaffold maps onto the aminopyridine pharmacophore recognized in multiple PRMT5 patent filings (WO2023278564A1, US20240368153), where potent inhibitors have achieved IC₅₀ values as low as 6 nM in cellular SDMA modification assays [1]. The compound's physicochemical profile (MW 223.28, LogP 1.945) positions it as a suitable fragment-sized starting point for structure-based lead optimization, with the free 5-NH₂ providing a synthetic handle for vector exploration toward PRMT5 binding site subpockets.

Agrochemical Antifungal Lead Generation Leveraging the 3-Methyl-Boc-Aminopyridine Pharmacophore

Based on the antifungal activity demonstrated by Shi et al. (2020), where the 3-methyl-substituted Boc-aminopyridine analog achieved 67.69% inhibition against Alternaria alternata — higher than the non-methylated parent compound — the target compound represents a logical next-generation scaffold for antifungal lead optimization . The additional free 5-NH₂ on the target compound, absent in the tested analog, provides a derivatization handle for further potency enhancement or physicochemical property modulation. This scenario is particularly relevant for agrochemical discovery programs targeting crop-pathogenic fungi, where the combination of demonstrated scaffold activity and synthetic tractability accelerates hit-to-lead progression.

Multi-Step Synthesis of Complex Heterocyclic Drug Candidates Requiring Supply Chain Resilience

For industrial process chemistry groups or CROs planning multi-step syntheses of complex heterocyclic drug candidates, the target compound's multi-vendor availability (Fluorochem, ChemScene, Leyan, MolCore) at ≥97% purity across scales from 100 mg to 25 g provides critical supply chain resilience . The documented storage condition (2–8°C, protect from light) and GHS07 hazard classification enable standardized handling protocols across different laboratory sites [1]. This scenario applies when procurement decisions must balance scientific suitability with operational considerations such as vendor qualification, shipping logistics, and budget constraints across multi-year development timelines.

Quote Request

Request a Quote for Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.